molecular formula C5H6BrClN2 B13908962 5-Bromo-3-chloro-1-ethyl-1H-pyrazole

5-Bromo-3-chloro-1-ethyl-1H-pyrazole

Cat. No.: B13908962
M. Wt: 209.47 g/mol
InChI Key: UIVBNGXWQILRET-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-1-ethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-1-ethyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2-hydrazinopyridine with an appropriate bromoalkyne under reflux conditions. The reaction is usually carried out in a solvent such as tert-butanol with sodium tert-butoxide as a base . The mixture is heated to reflux, and the product is isolated after cooling and filtration.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the use of safer and more environmentally friendly solvents and reagents is often prioritized to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-1-ethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction can lead to the formation of different pyrazole derivatives with altered electronic properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

5-Bromo-3-chloro-1-ethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-chloro-1H-pyrazole
  • 5-Chloro-3-ethyl-1H-pyrazole
  • 3-Bromo-5-chloro-1H-pyrazole

Uniqueness

5-Bromo-3-chloro-1-ethyl-1H-pyrazole is unique due to the specific combination of bromine, chlorine, and ethyl substituents on the pyrazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C5H6BrClN2

Molecular Weight

209.47 g/mol

IUPAC Name

5-bromo-3-chloro-1-ethylpyrazole

InChI

InChI=1S/C5H6BrClN2/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3

InChI Key

UIVBNGXWQILRET-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)Cl)Br

Origin of Product

United States

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